3-Bromo-4-methoxybenzylamine
Overview
Description
“3-Bromo-4-methoxybenzylamine” is a compound that has gained interest in various fields of research and industry. It is a primary amine with a molecular formula of C8H10BrNO and an average mass of 216.075 Da .
Synthesis Analysis
The synthesis of related compounds such as “3-Bromo-4-methoxybenzaldehyde” has been reported. It is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .Chemical Reactions Analysis
“3-Bromo-4-methoxybenzylamine” may participate in various chemical reactions. For instance, 4-Methoxybenzylamine, a related compound, can be used for the amination reaction of functionalized aryl bromides . More specific reactions involving “3-Bromo-4-methoxybenzylamine” would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-4-methoxybenzylamine” are not fully detailed in the search results. It has a molecular weight of 216.075 Da . More specific properties such as melting point, boiling point, and density would require further experimental determination.Scientific Research Applications
Amination Reactions
Application Summary
This compound is used in the amination of functionalized aryl bromides, which is a key step in synthesizing various organic compounds.
Methods of Application
The process involves the substitution of the bromide with an amine group from the 3-Bromo-4-methoxybenzylamine, often facilitated by a catalyst under specific conditions.
Results
The amination reactions have been successful in producing a range of aromatic amines, which are valuable intermediates in chemical synthesis .
Organopolyphosphazenes Synthesis
Application Summary
It serves as a precursor in the synthesis of functionalized organopolyphosphazenes for in vivo applications, such as biocompatible materials.
Methods of Application
The amine group of 3-Bromo-4-methoxybenzylamine reacts with phosphazenes, resulting in the formation of organopolyphosphazenes with potential biomedical applications.
Results
The synthesized organopolyphosphazenes exhibit properties suitable for in vivo use, including stability and biocompatibility .
Antiproliferative Agents
Application Summary
Derivatives of 3-Bromo-4-methoxybenzylamine are studied for their antiproliferative activities, which could lead to new cancer treatments.
Methods of Application
The compound is used to synthesize analogs of myoseverin, 8-azapurine, which are then tested for their ability to inhibit cell proliferation.
Results
Some analogs have shown promising results in inhibiting the growth of cancer cells, indicating potential as antiproliferative agents .
Tyrosinase Inhibition
Application Summary
This compound is used in the synthesis of novel tyrosinase inhibitors, which are important in the treatment of hyperpigmentation disorders.
Methods of Application
The compound is involved in the creation of inhibitors that reduce melanin production by competitively interacting with the tyrosinase enzyme.
Results
A synthesized novel compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), showed a strong dose-dependent inhibitory effect on mushroom tyrosinase, indicating its potential for treating hyperpigmentation and related disorders .
Heterocyclic Chemistry
Application Summary
3-Bromo-4-methoxybenzylamine derivatives are used as building blocks in the synthesis of various bioactive heterocyclic scaffolds.
Methods of Application
These derivatives are key intermediates in creating polyfunctionalized heterocyclic systems, which have a wide range of applications in pharmaceuticals and analytical chemistry.
Results
The derivatives have been reported to possess biological activities such as antiproliferative and antimicrobial activities, and they are promising inhibitors of type 2 diabetes mellitus .
Environmental Protection
Application Summary
Derivatives of 3-Bromo-4-methoxybenzylamine are explored for their protective effects against environmental pollutants.
Methods of Application
These compounds are studied for their ability to protect biological cells from damages caused by particulate matter and other pollutants.
Results
Research indicates that certain derivatives can provide significant protection to keratinocytes from particulate matter-induced damages .
Safety And Hazards
properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYWNKFZCOGPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621719 | |
Record name | 1-(3-Bromo-4-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxybenzylamine | |
CAS RN |
247254-47-3 | |
Record name | 1-(3-Bromo-4-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromo-4-methoxyphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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